molecular formula C21H18ClN3O4 B12136655 N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide

N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide

Cat. No.: B12136655
M. Wt: 411.8 g/mol
InChI Key: AZROTRPRAJNCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a chlorophenyl group, and an acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse range of applications make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C21H18ClN3O4

Molecular Weight

411.8 g/mol

IUPAC Name

N-[1-(4-acetamidoanilino)-2-(4-chlorophenyl)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C21H18ClN3O4/c1-13(26)23-16-8-10-17(11-9-16)24-20(25-21(28)18-3-2-12-29-18)19(27)14-4-6-15(22)7-5-14/h2-12,20,24H,1H3,(H,23,26)(H,25,28)

InChI Key

AZROTRPRAJNCJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.